molecular formula C16H14FN5O B2749484 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide CAS No. 2380143-52-0

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide

Número de catálogo B2749484
Número CAS: 2380143-52-0
Peso molecular: 311.32
Clave InChI: QLACTNCYYKEYRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown remarkable efficacy against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs.

Mecanismo De Acción

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key driver of NSCLC. This compound binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been shown to have potent antitumor activity in preclinical and clinical studies. This compound selectively inhibits the activity of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in NSCLC cells. In addition, this compound has shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide is its potency against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs. This compound has also shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC. However, one of the limitations of this compound is its high cost, which may limit its widespread use in clinical practice.

Direcciones Futuras

There are several future directions for the research and development of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide. One potential direction is the investigation of the optimal dosing and treatment schedule for this compound in NSCLC patients. Another direction is the exploration of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the antitumor activity of this compound. Finally, the development of biomarkers to predict response to this compound may help to identify patients who are most likely to benefit from this therapy.

Métodos De Síntesis

The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide involves several steps. The first step is the preparation of 3-fluoro-4-methylbenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminopyrazine-2-carboxamide to form the corresponding amide. The tert-butoxycarbonyl group is then removed by treatment with trifluoroacetic acid, and the resulting amine is reacted with 3-chloro-4-fluoroaniline to form the final product.

Aplicaciones Científicas De Investigación

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against T790M mutation-positive NSCLC, which is resistant to first-generation TKIs. Clinical trials have also shown promising results, with high response rates and prolonged progression-free survival in patients with T790M mutation-positive NSCLC.

Propiedades

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-21(16(23)11-3-2-4-12(17)7-11)13-9-22(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLACTNCYYKEYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.